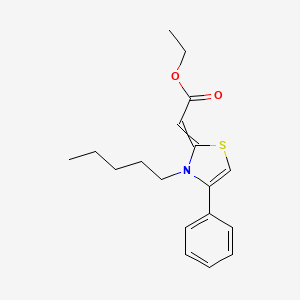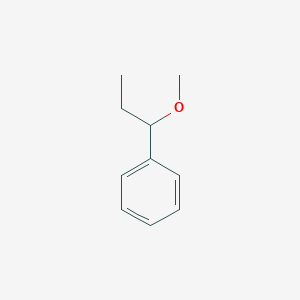
Benzene, (1-methoxypropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (1-methoxypropyl)-: 1-methoxypropylbenzene , is an organic compound with the molecular formula C10H14O . It is a derivative of benzene, where a methoxypropyl group is attached to the benzene ring. This compound is part of a larger class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing benzene derivatives involves electrophilic aromatic substitution. In this process, a benzene ring reacts with an electrophile, resulting in the substitution of a hydrogen atom on the benzene ring with the electrophile.
Reduction of Phenols: Another method involves the reduction of phenols.
Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation, Friedel-Crafts alkylation, and other advanced techniques to introduce various functional groups to the benzene ring.
化学反应分析
Types of Reactions:
Oxidation: Benzene derivatives can undergo oxidation reactions, where the methoxypropyl group can be oxidized to form various products, such as carboxylic acids.
Reduction: Reduction reactions can convert benzene derivatives into more saturated compounds, often using hydrogen gas and metal catalysts.
Substitution: Electrophilic aromatic substitution is a common reaction for benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Major Products:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
科学研究应用
Chemistry: Benzene derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers .
Biology: In biological research, benzene derivatives are used to study enzyme interactions and metabolic pathways. They can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine: Some benzene derivatives have medicinal properties and are used in the development of drugs. For example, they can be used as analgesics, anti-inflammatory agents, and anticancer drugs.
Industry: In the industrial sector, benzene derivatives are used in the production of dyes, resins, and plastics. They are also employed as solvents and additives in various chemical processes .
作用机制
The mechanism of action of benzene derivatives often involves their interaction with specific molecular targets, such as enzymes or receptors. For example, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking an electrophile to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .
相似化合物的比较
Benzene, (1-methylpropyl)-:
Benzene, 1-methoxy-4-propyl-: This compound has a methoxy group and a propyl group attached to the benzene ring.
Uniqueness: Benzene, (1-methoxypropyl)-, is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable in various applications.
属性
CAS 编号 |
59588-12-4 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-methoxypropylbenzene |
InChI |
InChI=1S/C10H14O/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI 键 |
ANKVSZOYVTWLQO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


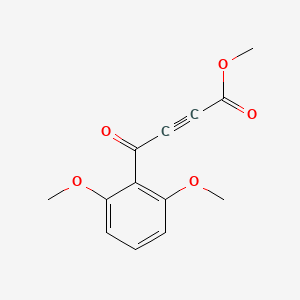
![9,10-Bis[2-(4-chlorophenyl)ethenyl]anthracene](/img/structure/B14595281.png)
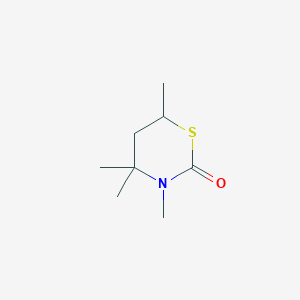
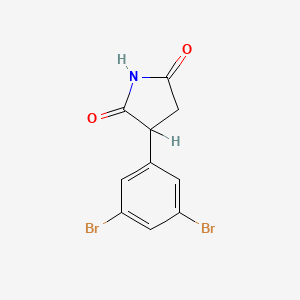
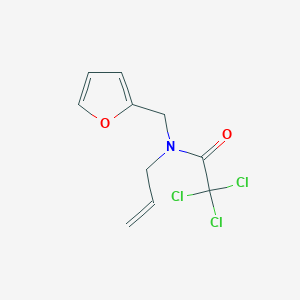
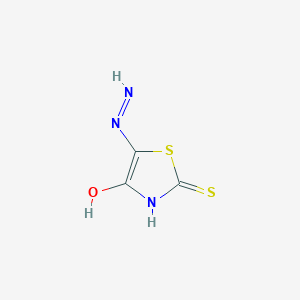
![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethyl)amino]-](/img/structure/B14595304.png)
![N-(2,4-Dimethylphenyl)-2-[(E)-(2,4-dimethylphenyl)diazenyl]-3-oxobutanamide](/img/structure/B14595305.png)
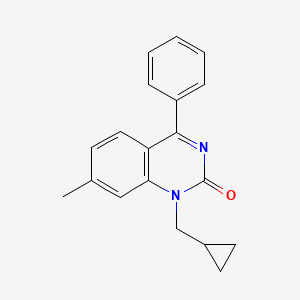
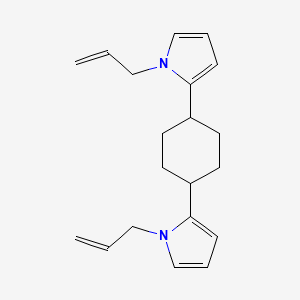
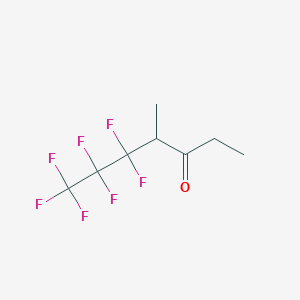
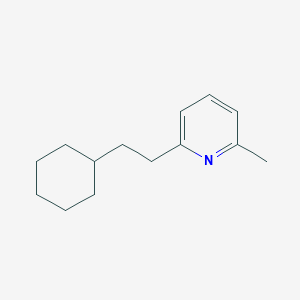
![2,2'-(Ethyne-1,2-diyl)bis[3-(2-methoxyphenyl)-1-benzofuran]](/img/structure/B14595360.png)
